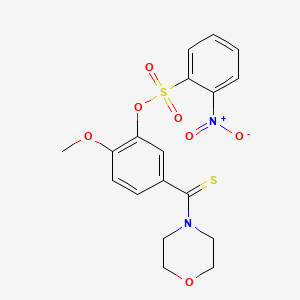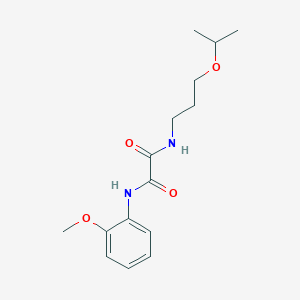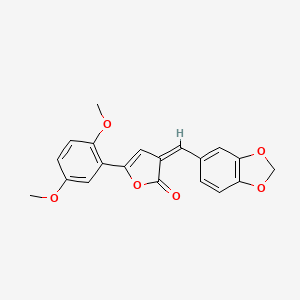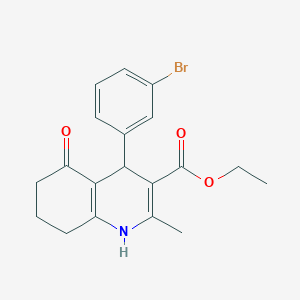![molecular formula C17H14F3NO B4990076 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its chemical name, TFMQO, and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of TFMQO is not fully understood, but it is believed to act by binding to specific targets in cells and disrupting their normal function. In the case of anti-cancer activity, TFMQO has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial and fungal growth inhibition, TFMQO is believed to act by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects:
TFMQO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TFMQO can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to act as a fluorescent probe for DNA and RNA, making it useful in molecular biology applications. In vivo studies have not yet been conducted, so the physiological effects of TFMQO are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of TFMQO is its high purity, which makes it useful in lab experiments that require precise chemical compositions. Another advantage is its unique electronic properties, which make it useful in material science applications. One limitation of TFMQO is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are many potential future directions for research on TFMQO. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its ability to inhibit bacterial and fungal growth. In material science, TFMQO could be further studied for its potential use in organic electronics and other applications. In molecular biology, TFMQO could be further investigated as a fluorescent probe for DNA and RNA, and its potential to act as a gene regulator could be explored. Overall, TFMQO has significant potential for a wide range of scientific applications and further research is warranted to fully understand its properties and potential uses.
Synthesis Methods
The synthesis of TFMQO involves the condensation of 2-(trifluoromethyl)benzaldehyde with methyl anthranilate, followed by cyclization with ammonium acetate. The resulting product is then purified by recrystallization, yielding TFMQO in high purity.
Scientific Research Applications
TFMQO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and molecular biology. In medicinal chemistry, TFMQO has been investigated for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In material science, TFMQO has been studied for its potential use in organic electronics, due to its unique electronic properties. In molecular biology, TFMQO has been investigated for its ability to act as a fluorescent probe for DNA and RNA.
properties
IUPAC Name |
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGBKOFSDKPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)


![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)

![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)